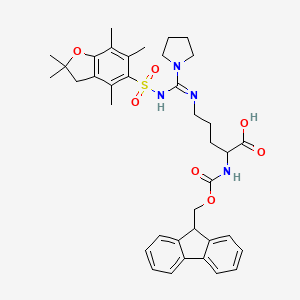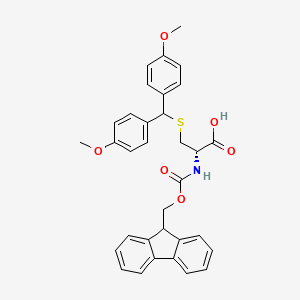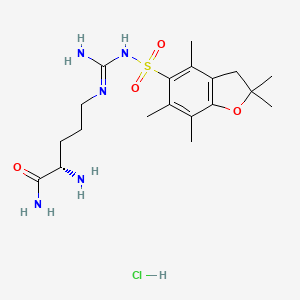
H-L-Arg(Pbf)-NH2 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Arg(Pbf)-NH2 HCl, also known as Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininamide hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg(Pbf)-NH2 HCl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the solid-phase peptide synthesis (SPPS) method, where the arginine is attached to a resin. The Pbf group is introduced to protect the guanidino group of arginine. The final product is obtained by cleaving the peptide from the resin and purifying it .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process involves multiple steps of coupling and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
H-L-Arg(Pbf)-NH2 HCl undergoes various chemical reactions, including:
Substitution Reactions: The Pbf group can be removed using trifluoroacetic acid (TFA), allowing the free guanidino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Pbf protective group.
Coupling Reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (N,N’-diisopropylcarbodiimide) are used in peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with free or modified arginine residues, depending on the specific synthesis and deprotection steps involved .
科学研究应用
H-L-Arg(Pbf)-NH2 HCl is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of H-L-Arg(Pbf)-NH2 HCl involves the protection of the guanidino group of arginine, which prevents unwanted side reactions during peptide synthesis. The Pbf group can be selectively removed under acidic conditions, allowing the free arginine to participate in further reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.
相似化合物的比较
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative used in peptide synthesis with a similar protective group.
Boc-Arg(Pbf)-OH: Uses a different protective group (Boc) but serves a similar purpose in peptide synthesis.
Fmoc-L-beta-HArg(Pbf)-OH: A derivative of homoarginine with the same Pbf protective group.
Uniqueness
H-L-Arg(Pbf)-NH2 HCl is unique due to its specific protective group and its application in peptide synthesis. The Pbf group provides stability and selectivity, making it a preferred choice for synthesizing complex peptides .
属性
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPWFKOBGSXFM-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
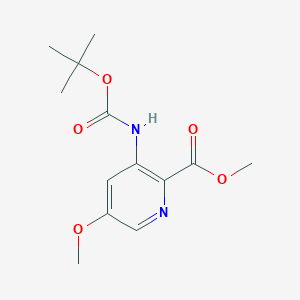
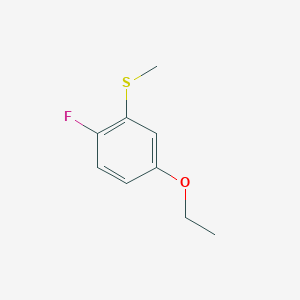
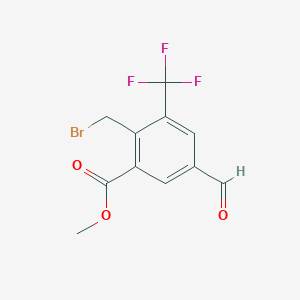
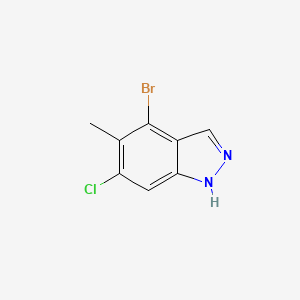
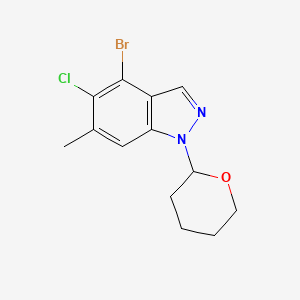

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
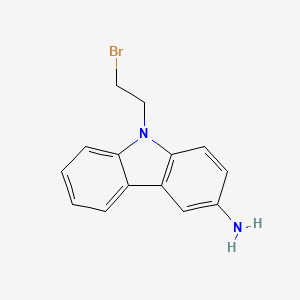
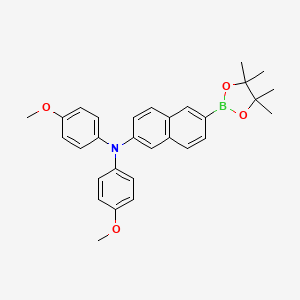
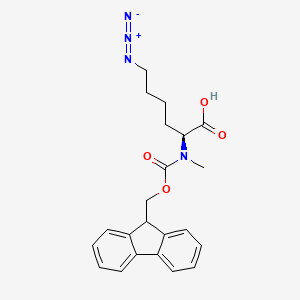
![Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane](/img/structure/B6297247.png)
